Lipophilicity (LogP) Comparison
The lipophilicity of 2-amino-5-isobutylbenzoic acid, as measured by its computed LogP, is 2.75 . This value is significantly higher than that of its shorter-chain analog, 2-amino-5-methylbenzoic acid (LogP ≈ 1.86) [1], and moderately higher than 2-amino-5-ethylbenzoic acid (LogP = 2.24) [2]. The branched isobutyl group confers a LogP comparable to, but distinct from, the linear propyl analog (LogP ≈ 2.85) [3] and the isopropyl analog (LogP ≈ 2.5) [4].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.74670 (Calculated) |
| Comparator Or Baseline | 2-Amino-5-methylbenzoic acid (LogP: ~1.86), 2-Amino-5-ethylbenzoic acid (LogP: 2.24), 2-Amino-5-propylbenzoic acid (LogP: ~2.85), 2-Amino-5-isopropylbenzoic acid (LogP: ~2.5) |
| Quantified Difference | LogP increase of +0.89 vs. methyl analog; +0.51 vs. ethyl analog; +0.25 vs. isopropyl analog |
| Conditions | Computed value, cross-study comparison from various databases |
Why This Matters
Lipophilicity is a key determinant of membrane permeability, solubility, and protein binding; choosing the correct analog with a specific LogP profile is critical for achieving desired ADME properties or reaction outcomes.
- [1] Molbase. (n.d.). 2-Amino-5-methylbenzoic acid. CAS 2941-78-8. Retrieved from https://mip.molbase.cn View Source
- [2] PubChem. (2026). 2-Amino-5-ethylbenzoic acid. CID 7744486. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7744486 View Source
- [3] Chembase. (n.d.). 2-Amino-5-propylbenzoic acid. CAS 637347-93-4. Retrieved from https://www.chembase.cn View Source
- [4] Molbase. (n.d.). 2-Amino-5-isopropylbenzoic acid. CAS 68701-22-4. Retrieved from https://mip.molbase.cn View Source
